molecular formula C8H8O6 B3328578 Succinosuccinic acid CAS No. 490-93-7

Succinosuccinic acid

Cat. No.: B3328578
CAS No.: 490-93-7
M. Wt: 200.14 g/mol
InChI Key: MWOCXYMRORNPPM-UHFFFAOYSA-N
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Description

Succinic acid, also known as butanedioic acid, is a dicarboxylic acid with the chemical formula C4H6O4 . It is a colorless crystalline solid with a sour taste and is soluble in water . Succinic acid occurs naturally in various plants and animal tissues, as well as in some microorganisms .


Synthesis Analysis

Succinic acid is an intermediate product of the tricarboxylic acid (TCA) cycle . Several metabolic engineering approaches have been utilized for constructing and optimizing succinic acid cell factories . These mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .


Molecular Structure Analysis

Succinic acid has a molecular formula of C4H6O4. Its chemical structure consists of a four-carbon chain with two carboxylic acid groups (-COOH) attached at the ends .


Chemical Reactions Analysis

Succinic acid is a dicarboxylic acid, containing two carboxylic acid functional groups (-COOH). It acts as a dibasic acid due to the presence of two carboxylic acid groups, meaning it can donate two protons (H⁺ ions) in acid-base reactions .


Physical And Chemical Properties Analysis

Succinic acid is a solid at room temperature with a molecular weight of approximately 118.09 g/mol. It is colorless or white, odorless, and has a sour taste. It is soluble in water, ethanol, and ether .

Scientific Research Applications

1. Bio-Based Chemical Production

Succinosuccinic acid, identified as a key platform chemical, has notable applications in bio-based chemical production. It serves as a precursor for numerous industrial products, primarily through fermentation processes. Notably, Actinobacillus succinogenes has been extensively studied for its efficiency in converting sugars and CO2 into high concentrations of succinic acid, offering an eco-friendly alternative to petrochemical processes. This approach not only enables the use of renewable resources but also contributes to CO2 emissions reduction, aligning with sustainable development goals (McKinlay et al., 2010).

2. Enhanced Fermentation Techniques

Research on this compound also encompasses the optimization of fermentation techniques to increase yield and efficiency. Studies have shown that the dissolved CO2 concentration and the supply of CO2 donors, such as MgCO3, significantly influence the biosynthesis of succinic acid by Actinobacillus succinogenes. Optimizing these parameters can lead to higher succinic acid production, potentially lowering the cost of the fermentation process (Zou et al., 2011).

3. Application in Biorefineries

This compound plays a crucial role in biorefinery strategies. For instance, the use of bio-oil derived from biomass as a feedstock for succinic acid production via microbial fermentation is a significant area of research. This approach not only utilizes renewable resources but also adds value to low-value by-products of bio-oil processing, contributing to a more sustainable and economically viable biorefinery model (Wang et al., 2013).

4. Metabolic Engineering for Improved Production

Metabolic engineering of microorganisms is a key area in the research of this compound, aimed at enhancing its production from renewable resources. This involves modifying strains for efficient CO2 fixation, by-product elimination, and better utilization of various carbon sources, which are critical for developing a cost-effective and efficient production process (Ahn et al., 2016).

5. Downstream Processing and Recovery

Significant research has been conducted on the downstream processing and recovery of this compound from fermentation broths. Efficient recovery methods such as crystallization have been explored, which can selectively purify succinic acid from fermentation broths, potentially reducing costs and improving the overall efficiency of the production process (Li et al., 2010).

6. Alternative Feedstocks for Production

Exploring alternative feedstocks for succinic acid production is a vital area of research. For instance, the use of crop stalk wastes like corn stalk and cotton stalk, which are enzymatically converted into carbohydrate-rich feedstock, has shown promising results. Such sustainable practices not only contribute to waste reduction but also provide a cost-effective raw material for succinic acid production (Li et al., 2010).

7. Application in Synthetic Biology

This compound is also significant in the field of synthetic biology, where its production pathways are being optimized in genetically engineered organisms. This involves harnessing the natural capabilities of certain microbes and enhancing them through genetic modifications to increase succinic acid yield, productivity, and overall industrial viability (Jiang et al., 2017).

8. Industrial and Commercial Potential

The potential of this compound in industrial applications and its commercial viability are under constant evaluation. Its role as a precursor to many bulk chemicals andthe transformation of petrochemical markets into renewable resource-based industries are areas of significant interest. This includes its use in producing biodegradable plastics, green solvents, and as an ingredient in various industrial and consumer products. Research in this area is focused on creating economically viable production processes that can compete with traditional petrochemical methods (Zeikus et al., 1999).

9. Succinic Acid in Chemical Evolution Studies

Additionally, this compound is studied in the context of chemical evolution, particularly in environments like hydrothermal vents. Research in this area explores the stability and transformation of succinic acid under high temperatures and radiation, contributing to our understanding of prebiotic chemistry and the origins of life (Cruz-Castañeda et al., 2014).

10. Role in Pathological Processes

Interestingly, this compound has also been implicated in pathological processes, such as cardiac hypertrophy through GPR91 activation. This illustrates the broader biological significance of succinic acid beyond its industrial applications, providing insights into its role in health and disease (Aguiar et al., 2014).

Mechanism of Action

Succinate, the anion form of succinic acid, is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 .

Future Directions

Due to environmental issues and the depletion of fossil raw materials, bio-based succinic acid production from renewable energy sources is gaining attention for its environmental friendliness . The major factors driving the prominence of biosuccinic acid include technology innovations in manufacturing and processing and growing preference over fossil-based alternatives due to benefits such as cost-effectiveness, low carbon footprint, and reduced price volatility .

Properties

IUPAC Name

2,5-dioxocyclohexane-1,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h3-4H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOCXYMRORNPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CC(C1=O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267827
Record name 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-93-7
Record name 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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